Dimethyl trans,trans-muconate

Solid-state photochemistry Crystal engineering Topochemistry

Researchers and procurement managers face inconsistent Diels-Alder reactivity when sourcing unspecified dimethyl muconate isomer mixtures, leading to failed cycloadditions and irreproducible yields. Dimethyl trans,trans-muconate (ttDMM) eliminates this variability as the confirmed Diels-Alder-active isomer. • Delivers 77-100% conversion with ethylene to the DMT precursor 1,4-bis(carbomethoxy)cyclohexene, enabling bio-derived PET routes. • Iodine-catalyzed isomerization of ccDMM to ttDMM achieves 95% yield, >98% purity after crystallization, ensuring batch-to-batch consistency. • Remains photochemically inert under λ > 290 nm, unlike the acid or monoester forms, preventing adventitious dimerization during storage and processing. • Organocatalytic GTP polymerizes ttDMM to 100% conversion in 1 min at room temperature for degradable polymuconates with precise molecular weight control.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 1119-43-3
Cat. No. B074490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl trans,trans-muconate
CAS1119-43-3
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC=CC(=O)OC
InChIInChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+
InChIKeyPXYBXMZVYNWQAM-GGWOSOGESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl trans,trans-muconate Overview


Dimethyl trans,trans-muconate (ttDMM; CAS 1119-43-3) is a diester derivative of trans,trans-muconic acid featuring a conjugated trans,trans-diene system [1]. This C8H10O4 compound (MW 170.16) serves as a versatile biobased platform chemical and monomer, particularly in Diels–Alder cycloadditions and polymerization reactions that lead to renewable polyesters and novel aromatic monomers [2]. Its rigid, linear trans,trans-conformation and fully conjugated diene structure confer distinct reactivity profiles that differentiate it from cis,cis- and cis,trans-muconate isomers, making it the preferred Diels–Alder-active form for upgrading biomass-derived muconic acid to drop-in commodity chemicals such as dimethyl terephthalate [3].

Isomer Identitytrans,trans-Conformation ensures Diels–Alder activity and predictable cycloaddition reactivity.
Platform MonomerBiobased diester suited for upgrading to drop-in terephthalates and renewable polyesters.
Differentiated ReactivityConjugated trans,trans-diene system distinguishes it from cis,cis and cis,trans isomers in addition and photochemistry.

Isomer Reactivity of Dimethyl trans,trans-muconate


Muconic acid esters exist as three geometric isomers—cis,cis, cis,trans, and trans,trans—each with distinct molecular geometries that dictate profoundly different reactivity in cycloaddition, addition, and photochemical reactions. The cis,cis isomer, while biosynthetically accessible via fermentation, is Diels–Alder inactive and must be isomerized to the trans,trans form before use in cycloaddition-based upgrading schemes [1]. Furthermore, solid-state photochemical studies demonstrate that trans,trans-muconic acid, its monomethyl ester, and the cis,cis isomer undergo photodimerization upon irradiation (λ > 290 mμ) due to their 4 Å crystal packing, whereas dimethyl trans,trans-muconate does not crystallize in a 4 Å cell and remains completely stable under identical irradiation conditions [2]. In Thio-Michael additions with H₂S, trans,trans-dimethyl muconate exhibits the highest reactivity among isomers but the lowest selectivity for the desired di-adduct, underscoring that isomer selection must be matched to the specific synthetic objective [3]. These isomer-dependent reactivity differences mean that generic substitution with an unspecified "dimethyl muconate" isomer mixture will produce irreproducible yields, undesired side products, or complete reaction failure.

Dimethyl trans,trans-muconate
Unspecified isomer mixture / generic dimethyl muconate
Direct Diels–Alder cycloaddition competent; 77–100% conversion achievable under reported conditions.
cis,cis isomer is Diels–Alder inactive; mixtures may fail to react without prior isomerization, yielding 0% desired cycloadduct.
Solid-state photochemically stable under λ > 290 mμ; no dimerization, preserving monomer integrity.
Free acid or monomethyl ester forms photodimerize; isomer mixtures may produce variable purity and batch inconsistency upon ambient light exposure.
Thio-Michael addition maximizes reaction rate, albeit with lower di-adduct selectivity; rate-optimized pathway.
cis,cis isomer provides higher selectivity for di-adduct; using the wrong isomer may compromise the intended rate–selectivity balance.

Dimethyl trans,trans-muconate: Comparative Evidence


Solid-State Photochemical Stability

Dimethyl trans,trans-muconate exhibits complete solid-state photochemical stability under irradiation with λ > 290 mμ at 25°C, in stark contrast to trans,trans-muconic acid, its monomethyl ester, and cis,cis-muconic acid, all of which undergo solid-state photodimerization to yield vinyl-substituted cyclobutanes under identical conditions [1]. This differential stability is attributed to crystal packing: the photoreactive derivatives crystallize in cells with shortest axes of 4 Å that favor topochemical [2+2] cycloaddition, whereas dimethyl trans,trans-muconate does not crystallize in a 4 Å cell [1]. For applications requiring long-term solid-state storage or formulation under ambient light exposure, this inherent photostability eliminates the need for light-protective packaging and prevents batch-to-batch variability caused by adventitious photodimerization.

Photostability
Head-to-head
Target: 0% conversion, stable under λ > 290 mμ at 25°C. Comparators (trans,trans-muconic acid, monomethyl ester, cis,cis acid): photodimerize to cyclobutanes.
Solid-state inertness supports ambient handling without light-protective packaging.
Stability confirmed only in crystalline state; verify under formulation-specific conditions.
Solid-state photochemistry Crystal engineering Topochemistry

Diels–Alder Cycloaddition with Ethylene

The Diels–Alder reaction of dimethyl trans,trans-muconate with ethylene proceeds with consistently high conversions (77–100%) and yields (70–98%) across a range of solvents (methanol, THF, acetonitrile, toluene, ethyl acetate) [1]. This high efficiency contrasts with the cis,cis isomer, which is Diels–Alder inactive and requires prior isomerization to the trans,trans form before cycloaddition can occur [2]. The high yield eliminates the need for intermediate purification before subsequent aromatization to dimethyl terephthalate, streamlining the overall process [1]. For researchers developing integrated biomass-to-aromatics routes, the trans,trans isomer's direct cycloaddition competence avoids the additional isomerization unit operation required for the biosynthetically produced cis,cis form.

Diels–Alder with Ethylene
Class-level
Target: 77–100% conversion, 70–98% yield across solvents. Comparator (cis,cis-DMM): Diels–Alder inactive without isomerization.
Direct cycloaddition competence avoids an isomerization unit operation in biomass-to-aromatics routes.
Class-level inference; confirm reproducibility under your scale and solvent choice.
Diels–Alder cycloaddition Biomass upgrading Terephthalate synthesis

Iodine-Catalyzed Isomerization

Iodine-catalyzed isomerization of cis,cis-dimethyl muconate (ccDMM) to the trans,trans form (ttDMM) achieves ttDMM yields of 95% in under 1 hour using methanol as solvent, followed by crystallization that recovers ttDMM with >98% purity [1]. The iodine catalyst can be recovered and recycled with minimal loss of activity [1]. Density functional theory calculations revealed unique regiochemical considerations in the halogen-diene coordination, and both transition state theory and experiments estimated significant barrier reductions when photodissociated iodine is employed [1]. Solvent selection was identified as critical for rapid kinetics, with methanol outperforming other solvents due to iodine-solvent complexation effects [1]. This quantitative isomerization efficiency underpins the viability of using biosynthetically produced cis,cis-muconic acid as a feedstock for ttDMM production.

I₂-Catalyzed Isomerization
Reported
I₂/MeOH at RT gives 95% yield of ttDMM in >98% purity after crystallization; catalyst recyclable.
Reliable isomerization protocol validates supply of pure ttDMM from bio-based cis,cis feedstock.
Supporting evidence; evaluate solvent and catalyst impact in process intensification.
Isomerization catalysis Biobased monomer purification Process chemistry

Organocatalyzed Group Transfer Polymerization

Dialkyl muconates, including dimethyl trans,trans-muconate, undergo organocatalyzed group transfer polymerization (O-GTP) with exceptional speed, achieving 100% monomer conversion within 1 minute at room temperature in toluene using the P4-t-Bu phosphazene base catalyst and ETSB initiator [1]. This performance far exceeds conventional free-radical polymerization of muconates, which requires 48 hours at 120°C to reach high molecular weight [2]. The resulting polymuconates are amenable to post-polymerization modification via ester hydrolysis to poly(muconic acid) or epoxidation of main-chain double bonds, and the internal alkene groups enable selective oxidative degradation via ozonolysis for end-of-life upcycling [1]. This establishes dimethyl muconate as a uniquely controllable monomer for sustainable polymer synthesis with inherent degradability.

Organocatalyzed GTP
Method context
O-GTP: 100% monomer conversion in 1 min at RT (P4-t-Bu/ETSB). FRP: high MW requires 48 h at 120°C.
Ultra-fast, room-temperature polymerization enables energy-efficient degradable polyacrylate synthesis.
Cross-study comparison; verify molecular weight control and scale-up behavior.
Group transfer polymerization Organocatalysis Bio-based polyacrylates

Cross-Metathesis Synthesis

Ruthenium-catalyzed cross-metathesis of sorbates with acrylates produces dialkyl muconates with exclusive selectivity for the trans,trans isomer, as confirmed by GC–MS and NMR analysis [1]. In the optimized procedure, diester muconates are obtained in up to 41% yield using very low catalyst loadings (0.5–3.0 mol%) under solvent-free conditions, with the muconate precipitating as a solid for facile recovery from the reaction medium [1]. This direct synthesis of isomerically pure trans,trans-dimethyl muconate contrasts with esterification of muconic acid mixtures, which often yields isomer blends requiring subsequent separation or isomerization. The ability to produce exclusively the Diels–Alder-active trans,trans isomer via cross-metathesis eliminates downstream isomerization and purification steps.

Cross-Metathesis Route
Method context
Ru-catalyzed metathesis of sorbate with acrylate yields exclusively trans,trans isomer (GC–MS, NMR). Up to 41% yield, solvent-free.
Direct route to isomerically pure ttDMM bypasses esterification of mixed isomers and subsequent purification.
Solvent-free protocol; confirm catalyst productivity for scale-up.
Cross-metathesis Renewable monomer synthesis Catalysis

Isomer-Dependent Thio-Michael Addition

Among the three dimethyl muconate isomers, trans,trans-dimethyl muconate exhibits the highest reactivity in Thio-Michael addition with hydrogen sulfide, but the lowest selectivity for the desired di-adduct product [1]. Conversely, the cis,cis isomer provides superior selectivity for the target di-adduct [1]. Using amine-functionalized silica catalysts and optimized H₂S/muconate molar ratios, di-adduct yields of up to 60% were achieved [1]. The stereoselectivity differences are rationalized by the geometry of the conjugated diene system and its influence on the approach trajectory of the thiol nucleophile. This isomer-specific reactivity profile demonstrates that trans,trans-dimethyl muconate is the preferred substrate when maximizing reaction rate is paramount, whereas cis,cis-dimethyl muconate is preferred when product selectivity is the primary concern.

Thio-Michael Addition
Head-to-head
Target: highest reactivity, lowest di-adduct selectivity. Comparator (cis,cis): lower reactivity, higher selectivity (up to 60% di-adduct).
Isomer choice governs the rate–selectivity trade-off; select ttDMM when maximizing throughput.
Optimize catalyst and H₂S ratio to balance di-adduct yield.
Thio-Michael addition H₂S valorization Functionalized polyesters

Applications of Dimethyl trans,trans-muconate


Diels–Alder Route to Bio-Terephthalate

Dimethyl trans,trans-muconate serves as the critical Diels–Alder-active diene in renewable routes to dimethyl terephthalate (DMT) and terephthalic acid. Unlike the biosynthetically produced cis,cis isomer, which is cycloaddition-inactive, ttDMM reacts directly with ethylene to yield 1,4-bis(carbomethoxy)cyclohexene in 77–100% conversion and 70–98% yield across multiple solvents [1]. The high yield eliminates the need for intermediate purification before aromatization over Pd/C to DMT (up to 70% yield) [1]. This streamlined two-step sequence positions ttDMM as the enabling monomer for 100% bio-derived polyethylene terephthalate (PET) and related polyesters, addressing sustainability mandates in packaging and textile industries [1].

Degradable Bio-Based Polyacrylates via O-GTP

The O-GTP of dialkyl muconates proceeds to 100% monomer conversion in 1 minute at room temperature, enabling rapid and energy-efficient production of polymuconates with precise molecular weight control [2]. These polymers feature internal main-chain alkene functionality that permits post-polymerization modification (hydrolysis to poly(muconic acid), epoxidation) and selective oxidative degradation via ozonolysis for end-of-life upcycling [2]. This combination of bio-based origin, controlled polymerization, and built-in degradability addresses the pressing need for sustainable alternatives to persistent polyacrylates in coatings, adhesives, and specialty materials [2].

Solid-State Photostability for Formulations

Unlike trans,trans-muconic acid and its monomethyl ester, which undergo solid-state photodimerization upon exposure to λ > 290 mμ light, dimethyl trans,trans-muconate remains completely stable under identical irradiation conditions [3]. This photochemical inertness makes ttDMM the preferred muconate derivative for applications involving ambient light exposure during storage, formulation, or processing. Researchers developing photosensitive coatings, UV-curable resins, or photopolymerizable systems can handle ttDMM without the risk of adventitious dimerization that would compromise monomer purity and batch consistency [3].

Platform Intermediate for Biomass Upgrading

The well-characterized iodine-catalyzed isomerization of ccDMM to ttDMM (95% yield in <1 h, >98% purity after crystallization) establishes ttDMM as the target product in integrated biomass upgrading schemes [4]. This quantitative isomerization efficiency enables the use of fermentatively produced cis,cis-muconic acid as a feedstock, bridging the gap between biological production and chemical upgrading. Process chemists developing continuous-flow or large-scale isomerization processes can rely on the robust, high-yield protocol to produce ttDMM with the purity required for downstream Diels–Alder and polymerization applications [4].

Application
Selection Property
Validation Focus
Diels–Alder route to bio-terephthalate
trans,trans-Isomer Diels–Alder competence
Cycloaddition yield and conversion under target solvent/dienophile conditions
Degradable bio-based polyacrylates via O-GTP
Rapid organocatalytic polymerization profile
Polymerization rate, molecular weight control, and post-modification reactivity
Solid-state photostability for formulations
Photochemical inertness under ambient light
Monomer purity retention during storage, handling, and processing
Platform intermediate for biomass upgrading
Isomerization efficiency from cis,cis feedstock
Isomerization yield and purity in integrated biobased process

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl trans,trans-muconate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.